(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClN2O2S. It features a tricyclic structure with multiple functional groups including a chlorophenyl moiety and a methanol group. The presence of sulfur in the sulfanyl group suggests potential interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 358.86 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not determined |
LogP | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For example, derivatives of chlorophenyl sulfides have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have suggested that compounds containing triazole rings may possess anticancer properties. They can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting angiogenesis. The specific compound under review may follow similar pathways due to its structural characteristics.
Case Study: In Vitro Analysis
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results demonstrated:
- MCF-7 Cell Line : IC50 value of 15 µM indicating moderate cytotoxicity.
- HeLa Cell Line : IC50 value of 20 µM suggesting effectiveness in inhibiting cell proliferation.
These findings support the hypothesis that the compound may act as a potential anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, as well as modulation of apoptosis-related proteins. This aligns with findings from related studies on triazole-containing compounds.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to fully assess safety profiles.
Table 2: Toxicity Data Summary
Endpoint | Result |
---|---|
Acute Toxicity | LD50 > 2000 mg/kg |
Mutagenicity | Negative in Ames test |
Reproductive Toxicity | Not assessed |
Properties
IUPAC Name |
[7-[(2-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-20(18(13-31)12-28-15)11-21-25(33-23)29-24(16-7-5-8-19(10-16)32-2)30-26(21)34-14-17-6-3-4-9-22(17)27/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXMWSYAHPTYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=CC=C5Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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